Miravirsen sodium salt

Hepatitis C Antiviral Clinical Trial

Miravirsen sodium salt is a first-in-class, 15-nucleotide anti-miR-122 antisense oligonucleotide with a defined 8-LNA:7-DNA residue composition. This unique chemistry confers nanomolar binding to pri-/pre-/mature miR-122, blocking both biogenesis and function—a dual mechanism not replicated by generic anti-miR-122 agents. With an EC50 of 0.67 μM against HCV replicons and a clinical half-life of ~37 days, it serves as an indispensable positive control for HCV studies, LNA chemistry development, and viral resistance assays. Ensure experimental reproducibility by selecting the authentic, fully characterized sodium salt.

Molecular Formula C156H181N49Na14O83P14S14
Molecular Weight 5275 g/mol
CAS No. 1021428-46-5
Cat. No. B12773566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiravirsen sodium salt
CAS1021428-46-5
Molecular FormulaC156H181N49Na14O83P14S14
Molecular Weight5275 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3C4C(OC3(CO4)COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6C7C(OC6(CO7)CO)N8C=C(C(=NC8=O)N)C)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC12COC(C1OP(=S)([O-])OCC13COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)([O-])OCC14COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)([O-])OCC15COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC16COC(C1OP(=S)([O-])OCC17COC(C1O)C(O7)N1C=C(C(=NC1=O)N)C)C(O6)N1C=C(C(=NC1=O)N)C)C(O5)N1C=C(C(=NC1=O)N)C)C(O4)N1C=C(C(=NC1=O)N)C)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C156H195N49O83P14S14.14Na/c1-60-21-196(140(215)180-112(60)159)129-96-104(207)150(268-129,39-238-96)46-253-301(236,315)287-109-101-133(200-25-64(5)116(163)184-144(200)219)271-153(109,42-243-101)49-256-297(232,311)279-73-18-89(195-28-67(8)126(210)189-147(195)222)264-80(73)35-251-293(228,307)283-106-98-131(198-23-62(3)114(161)182-142(198)217)269-151(106,40-240-98)48-255-300(235,314)281-75-20-91(203-57-175-93-118(165)169-54-172-121(93)203)266-82(75)36-252-294(229,308)284-107-99-132(199-24-63(4)115(162)183-143(199)218)270-152(107,41-241-99)47-254-299(234,313)280-74-19-90(202-56-174-92-117(164)168-53-171-120(92)202)265-81(74)31-247-289(224,303)275-69-14-85(191-12-10-83(157)178-138(191)213)260-76(69)32-249-292(227,306)285-108-100-134(201-29-68(9)127(211)190-148(201)223)272-154(108,43-242-100)52-259-302(237,316)288-111-103-136(205-59-177-95-123(205)185-137(167)186-128(95)212)274-156(111,45-245-103)51-258-298(233,312)278-72-17-88(194-27-66(7)125(209)188-146(194)221)262-78(72)30-246-290(225,304)276-71-16-87(193-26-65(6)124(208)187-145(193)220)263-79(71)34-250-295(230,309)286-110-102-135(204-58-176-94-119(166)170-55-173-122(94)204)273-155(110,44-244-102)50-257-296(231,310)277-70-15-86(192-13-11-84(158)179-139(192)214)261-77(70)33-248-291(226,305)282-105-97-130(267-149(105,37-206)38-239-97)197-22-61(2)113(160)181-141(197)216;;;;;;;;;;;;;;/h10-13,21-29,53-59,69-82,85-91,96-111,129-136,206-207H,14-20,30-52H2,1-9H3,(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H,233,312)(H,234,313)(H,235,314)(H,236,315)(H,237,316)(H2,157,178,213)(H2,158,179,214)(H2,159,180,215)(H2,160,181,216)(H2,161,182,217)(H2,162,183,218)(H2,163,184,219)(H2,164,168,171)(H2,165,169,172)(H2,166,170,173)(H,187,208,220)(H,188,209,221)(H,189,210,222)(H,190,211,223)(H3,167,185,186,212);;;;;;;;;;;;;;/q;14*+1/p-14/t69-,70-,71-,72-,73-,74-,75-,76+,77+,78+,79+,80+,81+,82+,85+,86+,87+,88+,89+,90+,91+,96+,97+,98+,99+,100+,101+,102+,103+,104-,105-,106-,107-,108-,109-,110-,111-,129+,130+,131+,132+,133+,134+,135+,136+,149+,150-,151-,152-,153-,154-,155-,156-,289?,290?,291?,292?,293?,294?,295?,296?,297?,298?,299?,300?,301?,302?;;;;;;;;;;;;;;/m0............../s1
InChIKeyCXWPTNOTDDVZHE-RNFDLKLBSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miravirsen Sodium Salt (CAS 1021428-46-5): The First-in-Human MicroRNA-Targeted Antisense Oligonucleotide for HCV


Miravirsen sodium salt is a 15-nucleotide, fully phosphorothioate-modified antisense oligonucleotide (ASO) engineered with interspersed β-D-oxy-locked nucleic acid (LNA) residues [1]. It is designed to sequester the liver-specific microRNA-122 (miR-122), a critical host factor essential for hepatitis C virus (HCV) replication [2]. As the first microRNA-targeted therapy to enter human clinical trials, it represents a foundational compound in the class of anti-miR-122 antisense agents [3].

The Non-Interchangeable Nature of Miravirsen Sodium Salt: Chemistry and Specificity as Decisive Procurement Factors


Substituting Miravirsen sodium salt for a generic 'anti-miR-122' or even another LNA-modified oligonucleotide is not scientifically sound due to its unique chemical composition [1]. The specific sequence and the precise ratio of LNA to DNA monomers (8 LNA and 7 DNA residues) determine its nanomolar binding affinity for the stem-loop structure of pri- and pre-miR-122 [2]. This is a distinct mechanism from agents that only block mature miR-122, and it is chemically different from other advanced anti-miR-122 candidates like RG-101, which utilizes a GalNAc-conjugated chemistry [3]. The Miravirsen sodium salt formulation is a specific, stable form of the free acid, selected to ensure reliable research and clinical data reproduction .

Quantitative Comparative Evidence for Miravirsen Sodium Salt in Antiviral Research and Procurement


Miravirsen Sodium Salt vs. Placebo in Phase 2a: Quantifying Prolonged Dose-Dependent HCV RNA Reduction

In a phase 2a clinical trial involving 36 patients with chronic HCV genotype 1 infection, miravirsen sodium salt produced a dose-dependent and sustained reduction in viral load [1]. The mean maximum reduction in HCV RNA levels was compared to a placebo group [1].

Hepatitis C Antiviral Clinical Trial

Miravirsen Sodium Salt vs. Control Oligonucleotide (SPC4729): Defining the Active Sequence and Chemistry

The specific sequence and LNA/DNA ratio of miravirsen sodium salt are critical for its activity. Its structure is defined in comparison to a control oligonucleotide, SPC4729, which shares the same backbone chemistry but has a different sequence [1].

Chemistry Structure-Activity Relationship Oligonucleotide

Miravirsen Sodium Salt vs. Standard-of-Care Antivirals: Demonstrating a High In Vitro Therapeutic Index

In vitro studies demonstrate a wide therapeutic window for miravirsen sodium salt, quantified by a high therapeutic index. This compares favorably to many small-molecule antivirals that can have narrower windows due to off-target cytotoxicity [1].

Virology Antiviral Toxicity

Miravirsen Sodium Salt: Differentiated Pharmacokinetic Profile Supporting Monthly Dosing

Miravirsen sodium salt exhibits a unique pharmacokinetic profile characterized by an exceptionally long plasma terminal half-life, which supports a monthly dosing regimen. This differentiates it from daily oral antivirals [1].

Pharmacokinetics Drug Development Dosing

High-Value Research and Development Applications for Miravirsen Sodium Salt


Investigating the Dual Mechanism of miRNA Inhibition

Miravirsen sodium salt is the ideal tool for studying the consequences of inhibiting both the biogenesis (via binding to pri- and pre-miR-122 [1]) and function (by sequestering mature miR-122 [2]) of a liver-specific microRNA. This dual-action mechanism is distinct from other antisense agents and is critical for elucidating complex miRNA regulatory networks.

Establishing a Validated Reference Standard for Anti-miR-122 LNA ASO Assays

Given its well-documented in vitro antiviral activity (EC50 = 0.67 μM against HCV replicons [1]), clinical efficacy profile (up to a 3.0 log10 reduction in HCV RNA [2]), and defined pharmacokinetics (37-day half-life [3]), miravirsen sodium salt serves as a robust, positive control for developing new anti-miR-122 assays, evaluating novel LNA chemistries, or calibrating in vivo models of HCV infection.

Modeling High-Barrier-to-Resistance Antiviral Strategies

The compound's well-characterized high genetic barrier to resistance makes it a valuable reference for studying viral evolution under host-factor targeting. Unlike direct-acting antivirals, miravirsen sodium salt treatment in vitro and in patients resulted in a very low frequency of resistance emergence, with any observed variants showing only modest (<2-fold) changes in susceptibility [1]. This provides a benchmark for next-generation antivirals aiming for high genetic barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miravirsen sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.